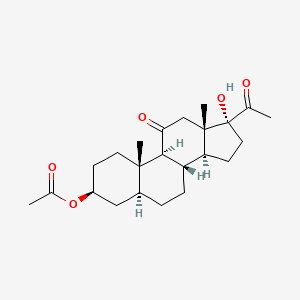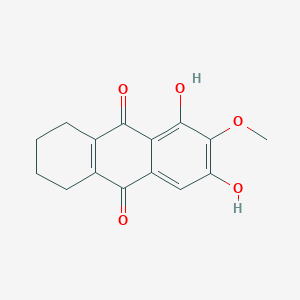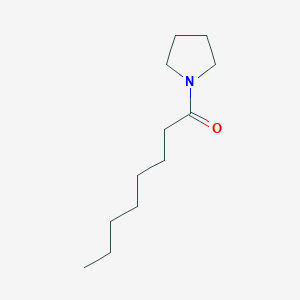![molecular formula C12H21N3O6 B1194304 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid CAS No. 56491-86-2](/img/structure/B1194304.png)
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Descripción general
Descripción
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid , commonly known as NOTA , is a chemical compound with the molecular formula C12H21N3O6 . It belongs to the class of macrocyclic ligands and has applications in various fields, including radiopharmaceuticals , MRI contrast agents , and coordination chemistry .
Synthesis Analysis
The synthesis of NOTA involves the condensation of 1,4,7-triazacyclononane (TACN) with glyoxylic acid . The carboxymethyl groups are introduced during the synthesis, resulting in the formation of the final compound. The synthetic route may vary depending on the desired modifications and functional groups .
Molecular Structure Analysis
NOTA features a macrocyclic structure with a central triazonane ring (TACN) and three carboxymethyl groups attached to the nitrogen atoms. The coordination sites provided by the carboxymethyl groups allow NOTA to form stable complexes with metal ions, making it useful in radiopharmaceutical applications .
Chemical Reactions Analysis
NOTA readily forms complexes with various metal ions, including gadolinium , copper , and gallium . These complexes exhibit unique properties, such as high stability, water solubility, and favorable biodistribution. For example, gadolinium-NOTA complexes are employed as MRI contrast agents due to their paramagnetic properties .
Aplicaciones Científicas De Investigación
Radionuclide Delivery Systems
This compound has been used in the development of radionuclide delivery systems. Specifically, it has been used for the photochemical conjugation of monoclonal antibodies with 68 Ga . This method works via a conventional two-step, preconjugation and radiolabeling pathway . Radionuclides are highly effective and universal cytotoxic agents that are capable of destroying cells with ionizing radiation .
Electrochemical Devices
Carboxymethyl cellulose-based materials, which could potentially include “2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid”, have been used as an alternative source for sustainable electrochemical devices . These materials are preferred over traditional costly and synthetic polymers due to their abundance, versatility, sustainability, and low cost .
Intelligent Film Fabrication
This compound could potentially be used in the fabrication of intelligent films. For example, carboxymethyl cellulose (CMC) has been used as a film-forming substrate in the fabrication of pH and ammonia-sensitive intelligent films .
Mecanismo De Acción
Target of Action
The primary target of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, also known as Nitrilotriacetic acid (NTA), is Zn2+ . It forms stable complexes with Zn2+ , which plays a crucial role in various biological processes.
Mode of Action
NTA acts as a complexing (sequestering) agent . It interacts with its target, Zn2+, by forming stable complexes . This interaction results in changes in the biochemical environment, affecting the availability and activity of Zn2+.
Propiedades
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALWMSZGCVVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205034 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
CAS RN |
56491-86-2 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



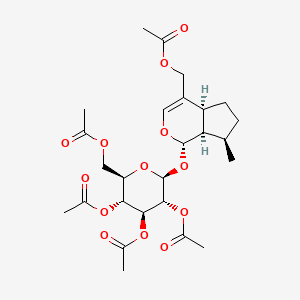
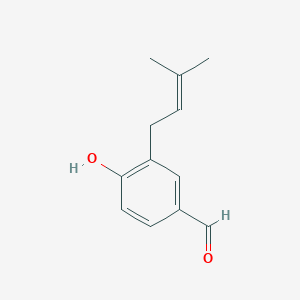
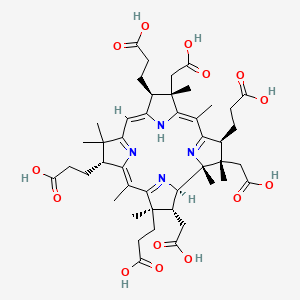


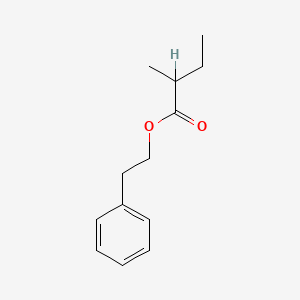
![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)

![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)
